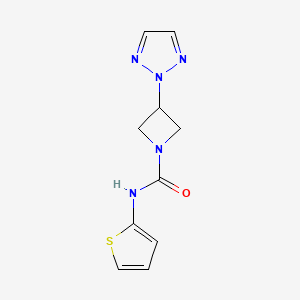

N-(thiophen-2-yl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

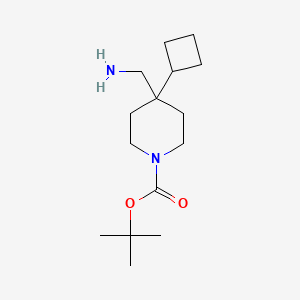

N-(thiophen-2-yl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a member of the azetidine family, which is characterized by a four-membered ring containing a nitrogen atom. The presence of a triazole ring and a thiophene moiety in the structure of N-(thiophen-2-yl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide confers it with interesting biological activities.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Research has demonstrated the utility of N-(thiophen-2-yl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide derivatives in the synthesis of a wide range of heterocyclic compounds. For instance, novel transformations of the amino and carbonyl/nitrile groups in thiophenes have been explored for thienopyrimidine synthesis. These transformations have led to the creation of new ring systems, such as thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines and 2-(5-amino-1H-1,2,3-triazol-1-yl)thiophenes, showcasing the compound's versatility in generating complex heterocyclic structures (Pokhodylo et al., 2010).

Potential Therapeutic Agents

The compound and its derivatives have been explored for their potential therapeutic applications. Synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents have been reported, highlighting the compound's significance in drug discovery. Compounds with specific substitutions exhibited high antidepressant and nootropic activities, indicating the potential of these derivatives as CNS active agents (Thomas et al., 2016).

Antimicrobial and Anticancer Activities

Several studies have focused on the antimicrobial and anticancer activities of N-(thiophen-2-yl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide derivatives. For example, structural elucidation and antimicrobial evaluation of novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones revealed mild activities against certain microorganisms. Additionally, derivatives have been synthesized for their antibacterial and antifungal activities, showing significant potential in addressing microbial resistance (Gomha et al., 2018).

Propiedades

IUPAC Name |

N-thiophen-2-yl-3-(triazol-2-yl)azetidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5OS/c16-10(13-9-2-1-5-17-9)14-6-8(7-14)15-11-3-4-12-15/h1-5,8H,6-7H2,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQFVCYILVEPJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NC2=CC=CS2)N3N=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(thiophen-2-yl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Ethyl-N-[2-oxo-2-(3-oxo-2-thiophen-2-ylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2412575.png)

![2-(methoxymethyl)-1-pentyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2412577.png)

![ethyl 5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2412579.png)

![N-(4-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2412586.png)

![2-Oxaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B2412591.png)

![N-cyclohexyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2412597.png)